molecular formula C17H15BrN2O4 B11800517 Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11800517
M. Wt: 391.2 g/mol
InChI Key: KTSOARGNFORFCO-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 4,5-dimethoxyphenyl derivatives followed by cyclization with o-phenylenediamine to form the benzimidazole core. The final step involves esterification with methyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4,5-dimethoxyphenyl)methanol
  • 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
  • 2-(3,4-Dimethoxyphenyl)ethanol

Uniqueness

Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific structural features, such as the presence of both bromine and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS: 1416346-87-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral therapy. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13BrN2O4
  • Molecular Weight : 377.19 g/mol
  • Purity : Standard purity is reported at 97% .

The biological activity of this compound is largely attributed to its structural features, specifically the benzimidazole core and the presence of electron-donating groups such as methoxy groups. These features enhance its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. A study focusing on similar benzimidazole derivatives demonstrated that the introduction of electron-donating groups on the phenyl ring significantly increased cytotoxicity against various cancer cell lines. For instance, a related compound with a trimethoxyphenyl group showed an IC50 value of 11.75 µg/mL against A549 lung cancer cells .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µg/mL)
Methyl 2-(3-bromo-4,5-dimethoxyphenyl)A54911.75
N-substituted benzimidazole derivativeA54911.75
Benzimidazole with different substitutionsVariousVaries

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. The compound is part of a class of antiviral agents that have been shown to inhibit viral replication through various mechanisms, including interference with viral polymerases and proteases .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated a series of benzimidazole derivatives, including those with methoxy substitutions, revealing enhanced cytotoxic effects against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antiviral Research :
    • The compound has been included in studies targeting viral infections, demonstrating promising results in inhibiting viral replication in vitro. The mechanism involves disrupting key viral processes, although specific pathways for this compound remain under investigation .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that modifications to the phenyl ring can significantly alter biological activity. For example, compounds with halogen substitutions exhibited varying degrees of potency against cancer cell lines, suggesting that careful structural modifications can optimize therapeutic effects .

Properties

Molecular Formula

C17H15BrN2O4

Molecular Weight

391.2 g/mol

IUPAC Name

methyl 2-(3-bromo-4,5-dimethoxyphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C17H15BrN2O4/c1-22-14-8-10(6-11(18)15(14)23-2)16-19-12-5-4-9(17(21)24-3)7-13(12)20-16/h4-8H,1-3H3,(H,19,20)

InChI Key

KTSOARGNFORFCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC)Br)OC

Origin of Product

United States

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